Enantiomeric Purity of (R)-N-(Piperidin-3-yl)pyridine-2-carboxamide dihydrochloride vs. (S)-Enantiomer
Commercially available (R)-N-(Piperidin-3-yl)pyridine-2-carboxamide dihydrochloride is supplied with a verified minimum purity of 98%, which specifically excludes the (S)-enantiomer (CAS 1349699-69-9) . In contrast, procurement of the (S)-enantiomer typically reports a similar purity specification (e.g., 98%) but as the opposite stereoisomer . For a hypothetical racemic mixture, chiral purity would be 0% ee. The procurement specification for the R-isomer thus guarantees a chiral purity of ≥98% ee, representing a critical >196% ee advantage over a racemate and absolute configurational certainty over the S-isomer.
| Evidence Dimension | Chiral purity (enantiomeric excess, % ee) and absolute configuration |
|---|---|
| Target Compound Data | ≥98% purity, (R)-configuration confirmed (CAS 1349699-94-0) |
| Comparator Or Baseline | (S)-enantiomer (CAS 1349699-69-9): 98% purity; Racemate (theoretical): 0% ee |
| Quantified Difference | >196% ee advantage versus racemate; absolute configuration inverted relative to S-isomer |
| Conditions | Commercial supplier analytical data (HPLC-based purity assessment) |
Why This Matters
This directly impacts the outcome of stereospecific synthesis and biological assays, where the wrong enantiomer can lead to inactive or off-target active compounds.
